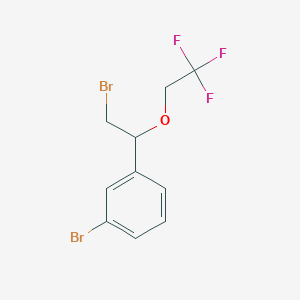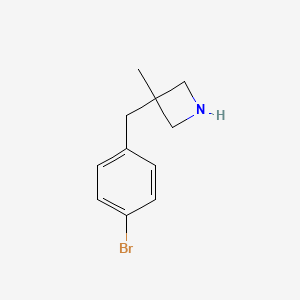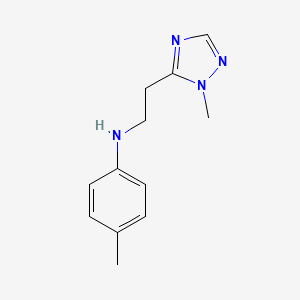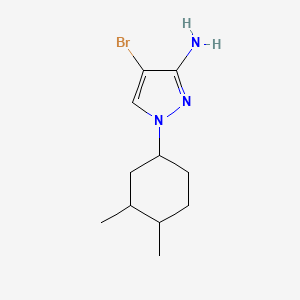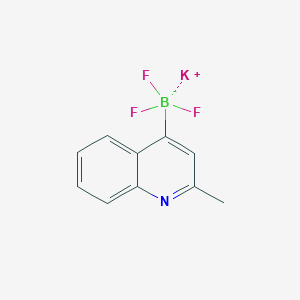
Potassium trifluoro(2-methylquinolin-4-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-methylquinolin-4-yl)boranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-methylquinolin-4-yl)boranuide typically involves the reaction of 2-methylquinoline with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compound. The general reaction scheme is as follows:
Formation of the boron complex: 2-methylquinoline reacts with boron trifluoride etherate to form a boron complex.
Addition of potassium fluoride: The boron complex is then treated with potassium fluoride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-methylquinolin-4-yl)boranuide primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate or sodium hydroxide).
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-methylquinolin-4-yl)boranuide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require the formation of carbon-carbon bonds.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-methylquinolin-4-yl)boranuide in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-methylquinolin-4-yl)boranuide can be compared with other similar compounds such as:
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
These compounds share similar reactivity in Suzuki–Miyaura coupling reactions but differ in their specific substituents and resulting properties. This compound is unique due to its quinoline moiety, which can impart distinct electronic and steric effects, influencing the reactivity and selectivity of the coupling reactions.
Eigenschaften
Molekularformel |
C10H8BF3KN |
|---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-methylquinolin-4-yl)boranuide |
InChI |
InChI=1S/C10H8BF3N.K/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7;/h2-6H,1H3;/q-1;+1 |
InChI-Schlüssel |
LVAKJRSLHAJSIP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=NC2=CC=CC=C12)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)

![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)
![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)
